5-DACTHF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,11-methenyltetrahydrohomofolate is inhibitor of glycinamide ribonucleotide transformylase and aminoimidazole ribonucleotide transformylase; an anti-purine drug.

Q & A

Q. Basic: What are the critical steps for synthesizing and characterizing 5-DACTHF in a reproducible manner?

Answer:

- Synthesis Protocol : Follow a stepwise reaction pathway (e.g., nucleophilic substitution or catalytic coupling), ensuring stoichiometric ratios and reaction conditions (temperature, solvent, pH) are meticulously documented. Include purification methods such as column chromatography or recrystallization .

- Characterization : Validate structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For purity, employ HPLC with UV detection (≥95% purity threshold). Report retention times and chromatogram baselines .

- Reproducibility : Provide raw spectral data in supplementary materials, including peak assignments and solvent suppression details. Cross-reference with known analogs to confirm novel functional groups .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological activity across studies?

Answer:

- Comparative Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) across studies using tools like PRISMA guidelines. Identify confounding factors (e.g., solvent effects, assay interference) .

- Validation Experiments : Replicate conflicting studies under standardized conditions. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Statistical Harmonization : Apply multivariate regression to isolate variables contributing to discrepancies. For example, adjust for batch effects in bioactivity data using mixed-effects models .

Q. Basic: What analytical techniques are essential for determining this compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Monitor hydrolytic stability via pH-dependent kinetic studies .

- Long-Term Storage : Store samples in inert atmospheres (argon/vacuum-sealed vials) at –80°C. Periodically validate stability using LC-MS to detect decomposition products (e.g., oxidation byproducts) .

- Data Reporting : Tabulate degradation rates (t90 values) under discrete conditions (temperature, humidity) and provide Arrhenius plots for predictive modeling .

Q. Advanced: How can researchers optimize this compound’s experimental design for dose-response studies in heterogeneous biological systems?

Answer:

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between dosage, exposure time, and cell viability. Apply response surface methodology (RSM) to identify non-linear relationships .

- Biological Replicates : Include ≥3 independent replicates per condition to account for intra-assay variability. Normalize data to housekeeping genes/proteins in omics studies .

- Machine Learning Integration : Train classifiers (e.g., random forests) on high-throughput screening data to predict optimal dosing regimens. Validate with leave-one-out cross-validation (LOOCV) .

Q. Basic: What ethical and data management practices are critical for this compound research involving human-derived samples?

Answer:

- Ethical Compliance : Obtain informed consent for biospecimen use and anonymize data per GDPR/HIPAA standards. Disclose conflicts of interest in publications .

- Data Curation : Store raw datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with metadata (e.g., experimental protocols, instrument settings). Use persistent identifiers (DOIs) .

- Collaborative Frameworks : Implement version-controlled databases (e.g., GitHub for code, Open Science Framework for protocols) to ensure transparency and reproducibility .

Q. Advanced: How should researchers address reproducibility challenges in this compound’s computational modeling (e.g., docking studies)?

Answer:

- Force Field Validation : Cross-validate molecular docking results using multiple software (AutoDock, Schrödinger) and force fields (AMBER, CHARMM). Report RMSD values for ligand poses .

- Sensitivity Analysis : Test parameter robustness (e.g., grid size, scoring functions) via Monte Carlo simulations. Publish code and input files in open-access repositories .

- Experimental Correlation : Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Propriétés

Numéro CAS |

118252-44-1 |

|---|---|

Formule moléculaire |

C19H24N6O6 |

Poids moléculaire |

432.4 g/mol |

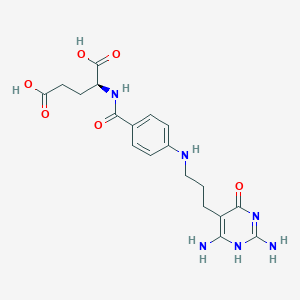

Nom IUPAC |

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H24N6O6/c20-15-12(17(29)25-19(21)24-15)2-1-9-22-11-5-3-10(4-6-11)16(28)23-13(18(30)31)7-8-14(26)27/h3-6,13,22H,1-2,7-9H2,(H,23,28)(H,26,27)(H,30,31)(H5,20,21,24,25,29)/t13-/m0/s1 |

Clé InChI |

CPVRCGLCOADOPV-ZDUSSCGKSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,11-methenyltetrahydrohomofolate; 5-DACTHF; 543U76; 5-Deazacyclotetrahydrofolate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.